molecular formula C7H3F6N B6289601 2,3,5-Trifluoro-6-(trifluoromethyl)aniline CAS No. 123973-34-2

2,3,5-Trifluoro-6-(trifluoromethyl)aniline

Cat. No.: B6289601
CAS No.: 123973-34-2
M. Wt: 215.10 g/mol
InChI Key: MQXIQSWDHRQZJN-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-6-(trifluoromethyl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to the benzene ring, making it a highly fluorinated derivative of aniline. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, which can be advantageous in various applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-6-(trifluoromethyl)aniline typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure the consistent quality of the final product. The use of continuous flow reactors and automated systems can enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring, enhancing the compound’s versatility for further applications.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-6-(trifluoromethyl)aniline involves its reactivity in organic synthesis, allowing for the modification and functionalization of organic molecules to generate novel chemical entities . The presence of multiple fluorine atoms can influence the compound’s electronic properties, making it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trifluoro-6-(trifluoromethyl)aniline is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the benzene ring. This arrangement can impart distinct electronic and steric properties, making it particularly useful in applications where precise control over molecular interactions is required.

Properties

IUPAC Name

2,3,5-trifluoro-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-2-1-3(9)5(10)6(14)4(2)7(11,12)13/h1H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXIQSWDHRQZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

110 g of 2,3,4,6-tetrafluoro-benzotrifluoride in 200 ml of tetrahydrofuran were initially introduced into a 0.7 l stainless steel autoclave and it was pressurized using 30 ml of liquid ammonia. The mixture was subsequently heated at 100° C. for 3 hours, a maximum pressure of 10 bar being adjusted. After cooling, the pressure was released and the liquid phase was subjected to a fractional distillation. 42 g of 2-amino-3,4,6-trifluorobenzotrifluoride were first obtained with a boiling point of 47° to 48° C. at 8 mbar, then after an intermediate run, 46 g of 2,5,6-trifluoro-4-amino-benzo-trifluoride with a boiling point of 75° to 78° C. at 8 mbar.
Quantity
110 g
Type
reactant
Reaction Step One
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Name
stainless steel
Quantity
0.7 L
Type
reactant
Reaction Step One
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200 mL
Type
solvent
Reaction Step One
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liquid
Quantity
30 mL
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reactant
Reaction Step Two
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Reaction Step Three

Synthesis routes and methods II

Procedure details

110 g of 2,3,4,6-tetrafluorobenzotrifluoride in 200 ml of tetrahydrofuran are initially introduced into a stainless steel autoclave of capacity 0.7 1, and 30 ml of liquid ammonia are injected. The batch is then heated at 100° C. for 3 hours (maximum pressure: 10 bar). After cooling, the pressure is released and the liquid phase is subjected to fractional distillation. First, at a boiling point of 47° C.-48° C./8 mbar, 42 g of 2,3,5-trifluoro-6-trifluoromethylaniline are obtained, and then, following an intermediate fraction and at a boiling point of 75° C.-78° C./ 8 mbar, 46 g of 2,3,5-trifluoro-4-trifluoromethylaniline.
Quantity
110 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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